molecular formula C22H18O2 B14485990 5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one CAS No. 66125-18-6

5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one

Cat. No.: B14485990
CAS No.: 66125-18-6
M. Wt: 314.4 g/mol
InChI Key: SMTXCTJLRKROBU-UHFFFAOYSA-N
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Description

5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic framework fused with a phenylethylidene moiety and a cyclohexa-2,4-dien-1-yl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a phenylethylidene intermediate, followed by its cyclization with a cyclohexa-2,4-dien-1-yl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenylethylidene and cyclohexa-2,4-dien-1-yl compounds .

Scientific Research Applications

5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

66125-18-6

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one

InChI

InChI=1S/C22H18O2/c23-21-9-5-4-8-18(21)20(15-6-2-1-3-7-15)14-16-10-13-22(24)19-12-11-17(16)19/h1-14,17-20H

InChI Key

SMTXCTJLRKROBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C2C=CC(=O)C3C2C=C3)C4C=CC=CC4=O

Origin of Product

United States

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